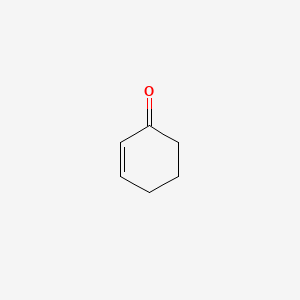

2-Cyclohexen-1-one

Description

cyclohexenone is a natural product found in Solanum stuckertii and Lindera glauca with data available.

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFSEYBSWVRWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024881 | |

| Record name | 2-Cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Pale yellow to yellow clear liquid; In dilution, roasted savoury aroma with a green undertone | |

| Record name | 2-Cyclohexen-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble, Soluble (in ethanol) | |

| Record name | 2-Cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.988-0.998 (20°) | |

| Record name | 2-Cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

3.62 [mmHg] | |

| Record name | 2-Cyclohexen-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-68-7, 25512-62-3 | |

| Record name | 2-Cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYCLOHEXEN-1-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445160R1U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclohexen-1-one via Birch Reduction of Phenolic Precursors

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2-cyclohexen-1-one, a valuable synthetic intermediate, through the Birch reduction of phenolic starting materials. The document delves into the underlying reaction mechanisms, provides detailed experimental protocols, and explores the critical parameters influencing the reaction's success.

Introduction: Strategic Importance of this compound

This compound and its derivatives are pivotal building blocks in organic synthesis, serving as versatile precursors for a wide array of complex molecules, including natural products and pharmaceuticals. Their utility stems from the conjugated enone system, which allows for a variety of chemical transformations. The Birch reduction of readily available phenolic compounds, particularly anisole (methoxybenzene), represents a classical and efficient route to this important class of molecules.[1] This method provides regioselective access to cyclohexa-1,4-dienes, which can be subsequently hydrolyzed to the desired α,β-unsaturated ketone.[1]

The Birch Reduction: A Mechanistic Deep Dive

The Birch reduction is a dissolving metal reduction that selectively reduces aromatic rings to 1,4-cyclohexadienes.[2][3] The reaction is typically carried out using an alkali metal, such as sodium or lithium, in liquid ammonia with a proton source, commonly an alcohol.[2][4]

The accepted mechanism proceeds through the following key steps:[5][6]

-

Electron Transfer: A solvated electron, generated from the dissolution of the alkali metal in liquid ammonia, adds to the aromatic ring to form a radical anion.[7]

-

Protonation: The radical anion is protonated by the alcohol, which is a sufficiently strong acid to protonate this intermediate but not the initial aromatic ring.[8] This step is often rate-limiting.[9]

-

Second Electron Transfer: A second electron is transferred to the resulting radical, forming a carbanion.[7]

-

Second Protonation: The carbanion is then protonated by another molecule of the alcohol to yield the 1,4-cyclohexadiene product.[7][8]

The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring. For electron-donating groups (EDGs) like the methoxy group in anisole, the reduction occurs in a manner that places the substituent on one of the double bonds in the resulting diene product.[8] This is because the intermediate radical anion and carbanion are stabilized when the negative charge is located away from the electron-donating substituent.[8]

From Phenol to Anisole: A Necessary Prelude

Direct Birch reduction of phenol is generally not feasible under standard conditions. The acidic phenolic proton readily reacts with the alkali metal to form a sodium phenoxide.[10][11] The resulting phenoxide is electron-rich and deactivates the aromatic ring towards reduction, preventing the necessary initial electron transfer.[10][12]

Therefore, the hydroxyl group of phenol must first be protected, typically by conversion to its methyl ether, anisole. This is a straightforward and high-yielding Williamson ether synthesis.

The Two-Stage Synthesis: From Anisole to this compound

The synthesis of this compound from anisole is a two-step process:

-

Birch Reduction of Anisole: Anisole is reduced to 1-methoxy-1,4-cyclohexadiene.[5][13]

-

Acid-Catalyzed Hydrolysis: The resulting enol ether is hydrolyzed under acidic conditions to yield this compound.[14]

This stage involves the core Birch reduction reaction. The choice of alkali metal and alcohol can influence the reaction's efficiency. Lithium is often preferred over sodium as it can provide better yields.[2]

Experimental Workflow: Birch Reduction of Anisole

Caption: Workflow for the Birch reduction of anisole.

Detailed Protocol: Birch Reduction of Anisole

Materials:

-

Anisole

-

Anhydrous diethyl ether (Et2O)

-

tert-Butanol (t-BuOH)

-

Liquid ammonia (NH3)

-

Lithium wire

-

Isoprene

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a nitrogen inlet, dissolve anisole in a mixture of anhydrous diethyl ether and tert-butanol.

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.

-

Once the desired volume of ammonia is collected, slowly add small pieces of lithium wire to the stirred solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.[8]

-

Maintain the blue color for a specified period (e.g., 2 hours) by adding more lithium if necessary.

-

After the reaction is complete, quench the excess lithium by adding a small amount of isoprene until the blue color disappears.

-

Remove the cooling bath and allow the ammonia to evaporate under a gentle stream of nitrogen.

-

To the residue, carefully add saturated aqueous ammonium chloride and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-methoxy-1,4-cyclohexadiene.[15][16][17]

Causality Behind Experimental Choices:

-

Liquid Ammonia: Serves as the solvent and is crucial for stabilizing the solvated electrons.[4] Its low boiling point (-33 °C) necessitates cryogenic conditions.[8]

-

Lithium: A highly effective alkali metal for this reduction, often providing superior yields compared to sodium.[2]

-

tert-Butanol: Acts as the proton source. It is acidic enough to protonate the intermediate radical anion and carbanion but not so acidic as to react with the lithium metal.[8]

-

Isoprene: A convenient quenching agent that reacts with the excess lithium.

The crude 1-methoxy-1,4-cyclohexadiene is an enol ether, which is readily hydrolyzed under acidic conditions to a ketone.[18][19] The mechanism involves protonation of the enol ether double bond, followed by the addition of water and subsequent elimination of methanol.[14] The initially formed β,γ-unsaturated ketone, 3-cyclohexen-1-one, rapidly isomerizes to the more thermodynamically stable α,β-unsaturated ketone, this compound, under the acidic reaction conditions.[14]

Mechanism: Hydrolysis and Isomerization

Caption: Mechanism of hydrolysis and isomerization.

Detailed Protocol: Hydrolysis of 1-Methoxy-1,4-cyclohexadiene

Materials:

-

Crude 1-methoxy-1,4-cyclohexadiene

-

Tetrahydrofuran (THF)

-

Dilute aqueous sulfuric acid (H2SO4) or hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the crude 1-methoxy-1,4-cyclohexadiene in tetrahydrofuran.

-

Add dilute aqueous acid (e.g., 1 M H2SO4) and stir the mixture at room temperature or with gentle heating.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.[20]

Causality Behind Experimental Choices:

-

Aqueous Acid: Provides the necessary protons to catalyze the hydrolysis of the enol ether.[21][22]

-

Tetrahydrofuran: A co-solvent to ensure the miscibility of the organic enol ether and the aqueous acid.

-

Heating: Can be employed to accelerate the rate of both hydrolysis and the subsequent isomerization to the more stable conjugated enone.[9]

Data Summary and Yield Expectations

The overall yield of this compound from anisole can vary depending on the specific reaction conditions and the purity of the reagents. Below is a table summarizing typical parameters and expected outcomes.

| Parameter | Birch Reduction | Acid Hydrolysis |

| Starting Material | Anisole | 1-Methoxy-1,4-cyclohexadiene |

| Key Reagents | Li, liquid NH3, t-BuOH | Dilute H2SO4 or HCl |

| Solvent | Liquid NH3, Et2O | THF, H2O |

| Temperature | -78 °C to -33 °C | Room temperature to reflux |

| Reaction Time | 1-3 hours | 1-4 hours |

| Typical Yield | 80-95% (crude diene) | 70-85% (purified enone) |

| Overall Yield | 56-81% |

Troubleshooting and Optimization

-

Incomplete Reduction: If the blue color of the solvated electrons does not persist, it may indicate the presence of moisture or other impurities that are quenching the reaction. Ensure all glassware is thoroughly dried and reagents are anhydrous.

-

Low Yield of Enone: Incomplete hydrolysis or isomerization can lead to lower yields. Extending the reaction time or increasing the temperature during the hydrolysis step can often improve the conversion to the final product.

-

Side Reactions: Over-reduction to cyclohexene or cyclohexane can occur, although this is less common under standard Birch conditions.[2] Polymerization of the diene or enone can also be a competing side reaction.

Conclusion

The synthesis of this compound from phenolic precursors via a Birch reduction is a robust and well-established method. By first protecting the phenolic hydroxyl group as a methyl ether, the aromatic ring is activated for a regioselective reduction to a 1,4-cyclohexadiene. Subsequent acid-catalyzed hydrolysis and isomerization afford the desired α,β-unsaturated ketone in good overall yields. A thorough understanding of the underlying mechanisms and careful control of the experimental parameters are key to achieving a successful and efficient synthesis.

References

- 1. wepub.org [wepub.org]

- 2. Birch reduction - Wikipedia [en.wikipedia.org]

- 3. Birch Reduction | OpenOChem Learn [learn.openochem.org]

- 4. Birch Reduction Definition, Mechanism & Examples | Study.com [study.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Birch Reduction Mechanism: Steps, Example & Explained [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. quora.com [quora.com]

- 11. reddit.com [reddit.com]

- 12. birch reduction mechanism in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 13. 1-Methoxy-1,4-cyclohexadiene technical grade, 85 2886-59-1 [sigmaaldrich.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. 1-Methoxy-1,4-cyclohexadiene [webbook.nist.gov]

- 16. 1-Methoxy-1,4-cyclohexadiene [webbook.nist.gov]

- 17. 1-Methoxycyclohexa-1,4-diene | C7H10O | CID 76156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. echemi.com [echemi.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Cyclohexen-1-one: An In-Depth Technical Guide

Introduction

2-Cyclohexen-1-one is a pivotal organic compound, serving as a versatile building block in the synthesis of numerous natural products and pharmaceutical agents. Its α,β-unsaturated ketone moiety is a key functional group that dictates its reactivity and makes its unambiguous characterization essential. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document offers not only a compilation of spectral data but also expert insights into the interpretation of these spectra and robust experimental protocols.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is crucial to understand the molecular structure of this compound and the electronic effects at play. The conjugation of the carbon-carbon double bond with the carbonyl group results in a polarized π-system, which significantly influences the chemical environment of the constituent atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinylic, allylic, and aliphatic protons. The electron-withdrawing effect of the carbonyl group and the anisotropic effect of the C=C double bond play a significant role in determining the chemical shifts.

Data Summary: ¹H NMR of this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-2 | ~6.0 | dt | J = 10.2, 1.8 |

| H-3 | ~7.0 | dt | J = 10.2, 4.0 |

| H-4 | ~2.4 | m | |

| H-5 | ~2.0 | m | |

| H-6 | ~2.3 | t | J = 6.4 |

Note: Chemical shifts are typically referenced to a residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Actual values may vary slightly depending on the solvent and concentration.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The most notable feature of the ¹H NMR spectrum is the significant downfield shift of the β-proton (H-3) compared to the α-proton (H-2). This is a direct consequence of the conjugation. Resonance structures show a partial positive charge on the β-carbon, leading to a greater deshielding of the attached proton.[1] The coupling constant between H-2 and H-3 is approximately 10.2 Hz, which is characteristic of a cis relationship in a six-membered ring. The multiplets for the aliphatic protons (H-4, H-5, and H-6) arise from complex spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The polarization of the π-system is also evident in the ¹³C chemical shifts.

Data Summary: ¹³C NMR of this compound

| Carbon | Chemical Shift (δ) ppm |

| C-1 (C=O) | ~199 |

| C-2 (α-carbon) | ~129 |

| C-3 (β-carbon) | ~150 |

| C-4 | ~26 |

| C-5 | ~23 |

| C-6 | ~38 |

Note: Chemical shifts are typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon (C-1) resonates at a characteristic downfield position (~199 ppm).[2] Similar to the ¹H NMR, the β-carbon (C-3) is significantly deshielded (~150 ppm) compared to the α-carbon (C-2) (~129 ppm) due to the electron-withdrawing nature of the carbonyl group through conjugation.[3] The aliphatic carbons (C-4, C-5, and C-6) appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural analysis.

Sample Preparation:

-

Weigh 5-10 mg of purified this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak.

-

Integrate the signals in the ¹H spectrum and perform peak picking in both spectra.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to its α,β-unsaturated ketone functionality.

Data Summary: Key IR Absorptions of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3040 | =C-H stretch | Medium |

| ~2950-2850 | C-H stretch (aliphatic) | Strong |

| ~1680 | C=O stretch (conjugated) | Strong |

| ~1620 | C=C stretch | Medium |

Expertise & Experience: Interpreting the IR Spectrum

The most diagnostic peak in the IR spectrum is the strong absorption at approximately 1680 cm⁻¹.[2] This is characteristic of a conjugated ketone. The conjugation lowers the frequency of the C=O stretch compared to a saturated ketone (typically ~1715 cm⁻¹) due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group. The C=C stretching vibration is observed around 1620 cm⁻¹. The presence of both sp² and sp³ C-H stretches above and below 3000 cm⁻¹, respectively, further confirms the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for liquid samples as it requires minimal sample preparation.

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are sufficient.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and identification.

Data Summary: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 96 | [M]⁺˙ (Molecular Ion) |

| 68 | [M - CO]⁺˙ |

| 67 | [M - CHO]⁺ |

| 39 | [C₃H₃]⁺ |

Expertise & Experience: Interpreting the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak at m/z 96, corresponding to its molecular weight. A prominent fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z 68.[4] Another characteristic fragmentation is the loss of a formyl radical (CHO, 29 Da), resulting in an ion at m/z 67. The base peak is often observed at m/z 39, corresponding to the stable cyclopropenyl cation.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like this compound.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 35-350.

Conclusion

The spectroscopic characterization of this compound provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and structural confirmation. The characteristic downfield shift of the β-proton and β-carbon in the NMR spectra, the conjugated carbonyl stretch in the IR spectrum, and the specific fragmentation pattern in the mass spectrum all serve as reliable fingerprints for this important synthetic intermediate. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible spectroscopic data, which is fundamental for any research or development involving this compound.

References

reactivity of the enone functional group in 2-Cyclohexen-1-one

An In-depth Technical Guide to the Reactivity of the Enone Functional Group in 2-Cyclohexen-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone building block in modern organic synthesis, prized for its versatile reactivity.[1][2][3] As a prototypical α,β-unsaturated carbonyl compound, its utility stems from the conjugated enone system, which provides multiple reaction pathways for carbon-carbon bond formation and molecular framework extension.[1][4] This guide offers a comprehensive exploration of the electronic structure and multifaceted reactivity of this compound, focusing on the mechanistic principles that govern its behavior. We will delve into the canonical reactions that define its synthetic utility—including conjugate additions, cycloadditions, and photochemical transformations—providing both mechanistic insights and field-proven experimental protocols. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this powerful synthetic intermediate in the development of complex molecules such as pharmaceuticals, fragrances, and natural products.[1][3][5]

Electronic Structure and Spectroscopic Signature

The reactivity of this compound is a direct consequence of the electronic interplay between its alkene and ketone functional groups. The conjugation of the C=C and C=O π-systems results in a delocalized molecular orbital framework that polarizes the molecule, rendering specific sites susceptible to nucleophilic or electrophilic attack.

Resonance theory effectively illustrates this polarization. The electron-withdrawing nature of the carbonyl oxygen creates a significant partial positive charge (δ+) not only at the carbonyl carbon (C1) but also at the β-carbon (C3) of the alkene. This electronic distribution is fundamental to understanding its reaction preferences.

Diagram 1: Resonance and Electrophilic Sites. A diagram illustrating the key resonance contributors and the resulting electrophilic centers at C1 and C3.

This electronic structure is reflected in its spectroscopic properties, which serve as valuable diagnostic tools.

| Spectroscopic Data | Characteristic Signature | Interpretation |

| Infrared (IR) Spectroscopy | ~1685 cm⁻¹ (C=O stretch) | The carbonyl stretching frequency is lower than that of a saturated ketone (~1715 cm⁻¹) due to conjugation, which imparts more single-bond character. |

| ~1620 cm⁻¹ (C=C stretch) | Strong absorption indicating the conjugated alkene. | |

| UV-Vis Spectroscopy | λ_max ≈ 225 nm (π → π) | Intense absorption characteristic of the conjugated π-system. |

| λ_max ≈ 320 nm (n → π) | Weaker absorption corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[6] | |

| ¹³C NMR Spectroscopy | ~199 ppm (C1, Carbonyl) | Chemical shift typical for an α,β-unsaturated ketone. |

| ~129 ppm (C2) & ~150 ppm (C3) | Chemical shifts for the sp² carbons of the alkene, with C3 being deshielded due to its electrophilic character. |

Table 1: Key Spectroscopic Properties of this compound.

The Dichotomy of Nucleophilic Attack: 1,4- vs. 1,2-Addition

The two primary electrophilic sites, C1 (the carbonyl carbon) and C3 (the β-carbon), create a classic dichotomy in reactivity governed by the nature of the attacking nucleophile. This is best explained by Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon (C1) is considered a "hard" electrophile, while the β-carbon (C3) is a "soft" electrophile.

-

1,4-Conjugate Addition (Michael Addition): Soft, less basic nucleophiles preferentially attack the soft β-carbon (C3). This is the most common and synthetically valuable reaction pathway for this compound.[1][3][7]

-

1,2-Direct Addition: Hard, highly reactive nucleophiles (like Grignard or organolithium reagents) favor irreversible attack at the hard carbonyl carbon (C1), leading to allylic alcohols.[3][8]

Diagram 2: Nucleophilic Addition Pathways. A flowchart illustrating how nucleophile choice dictates 1,4- versus 1,2-addition.

Conjugate Addition of Organocuprates (Gilman Reagents)

Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are archetypal soft nucleophiles.[9] Their reaction with 2-cyclohexen-one proceeds exclusively via 1,4-addition to deliver a lithium enolate intermediate, which can be protonated upon aqueous workup to yield a 3-substituted cyclohexanone.[3][10] The presence of copper is critical; it softens the organometallic reagent compared to its organolithium precursor, thereby reversing the regioselectivity of the addition.[8]

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate

This protocol describes the formation of 3-methylcyclohexanone from this compound.

-

Reagents & Equipment:

-

Copper(I) iodide (CuI), flame-dried

-

Methyllithium (MeLi) in diethyl ether

-

This compound

-

Anhydrous diethyl ether or THF

-

Schlenk flask, syringes, argon or nitrogen atmosphere

-

Dry ice/acetone bath (-78 °C)

-

-

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon.

-

Cuprate Formation: Suspend CuI (1.0 eq) in anhydrous diethyl ether at 0 °C. To this slurry, add a solution of MeLi (2.0 eq) dropwise via syringe. The mixture will typically change from a yellowish suspension to a colorless or near-colorless solution of lithium dimethylcuprate (Me₂CuLi).[8]

-

Reaction with Enone: Cool the freshly prepared Gilman reagent to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of this compound (1.0 eq) in diethyl ether to the cuprate solution over 10-15 minutes. The reaction is typically rapid.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting enone is consumed.

-

Work-up: Quench the reaction at low temperature by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-methylcyclohexanone.

-

Purify the product via column chromatography or distillation as needed.

-

The Robinson Annulation: A Tandem Michael-Aldol Reaction

The Robinson annulation is a powerful ring-forming methodology that epitomizes the utility of the Michael addition.[11][12] Discovered by Sir Robert Robinson, this reaction sequence builds a new six-membered ring onto a ketone by combining a Michael addition with an intramolecular aldol condensation.[13][14] In its classic form, an enolate (the Michael donor) adds to an α,β-unsaturated ketone (the Michael acceptor), like methyl vinyl ketone, to form a 1,5-dicarbonyl intermediate.[12] This intermediate, under basic or acidic conditions, then undergoes an intramolecular aldol condensation to form a cyclohexenone product.[13][15]

Diagram 3: Robinson Annulation Mechanism. A step-by-step workflow of the tandem Michael-aldol reaction sequence.

This reaction is a cornerstone in the synthesis of steroids and terpenes, with the Wieland-Miescher ketone being a famous product derived from this methodology.[11]

Cycloaddition Reactions: The Dienophile Character

The electron-deficient nature of the alkene in this compound makes it an excellent dienophile for the [4+2] Diels-Alder cycloaddition reaction with electron-rich dienes.[1][3][16] This reaction is a powerful tool for constructing substituted cyclohexene rings, forming two new carbon-carbon bonds in a single, stereospecific step.[16]

The reactivity and selectivity of these cycloadditions can be dramatically enhanced by the use of Lewis acids (e.g., AlCl₃, SnCl₄, NbCl₅).[17] The Lewis acid coordinates to the carbonyl oxygen, which further lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This activation accelerates the reaction, often allowing it to proceed at lower temperatures, which in turn improves stereoselectivity (favoring the endo product) and regioselectivity.[17]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes the reaction of this compound with isoprene.

-

Reagents & Equipment:

-

This compound

-

Isoprene (freshly distilled)

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, dropping funnel, argon or nitrogen atmosphere

-

Low-temperature bath (e.g., -78 °C)

-

-

Step-by-Step Methodology:

-

Apparatus Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Lewis Acid Activation: Cool the solution to -78 °C. To this, slowly add a solution of AlCl₃ (1.0 eq) in DCM. Stir for 15-20 minutes to allow for complete coordination.

-

Diene Addition: Add isoprene (1.2-1.5 eq) dropwise to the activated dienophile solution at -78 °C.

-

Reaction: Allow the reaction to stir at low temperature, monitoring its progress by TLC. The reaction time can vary from a few hours to overnight.

-

Work-up: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a tartrate buffer.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the resulting bicyclic adduct by column chromatography.

-

Photochemical [2+2] Cycloadditions

Upon excitation with ultraviolet (UV) light, this compound can undergo [2+2] cycloaddition reactions with other alkenes.[18] This reaction proceeds via the excited triplet state of the enone and is a powerful method for constructing four-membered cyclobutane rings, a structural motif present in numerous natural products. The reaction is synthetically efficient and provides access to bicyclo[4.2.0]octanone skeletons.[18] The regiochemistry and stereochemistry of the addition can be complex but often show a preference for forming the head-to-head adduct.[18]

Asymmetric Synthesis and Modern Methodologies

A major focus of modern organic chemistry is the development of catalytic, enantioselective reactions. For this compound, this has led to powerful methods for asymmetric conjugate additions.[19] Chiral organocatalysts, such as proline derivatives, and chiral transition-metal complexes are now widely used to control the stereochemical outcome of Michael additions, providing enantioenriched products that are invaluable for drug development.[20][21][22] These methods often operate under mild conditions and offer high levels of stereocontrol, making them highly attractive for complex molecule synthesis.[21][22]

Conclusion

This compound is a testament to the power of a single functional group to enable a vast and diverse range of chemical transformations. The electronic properties of the enone moiety create a finely balanced system of reactivity, allowing chemists to selectively target different positions on the molecule with remarkable precision. From the foundational 1,4-conjugate additions that build carbon chains to the elegant ring-constructions of the Robinson annulation and Diels-Alder reaction, this simple six-membered ring remains an indispensable tool. The continued development of asymmetric catalytic methods ensures that this compound and its derivatives will remain at the forefront of innovation in pharmaceutical and materials science for the foreseeable future.

References

- 1. Applications of 2-Cyclohexen-1-one_Chemicalbook [chemicalbook.com]

- 2. This compound | Leading Chemical Wholesaler [chemicalbull.com]

- 3. Cyclohexenone - Wikipedia [en.wikipedia.org]

- 4. leapchem.com [leapchem.com]

- 5. Page loading... [guidechem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 10. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 11. Robinson annulation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 14. benchchem.com [benchchem.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. mdpi.com [mdpi.com]

- 20. Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

electrophilic and nucleophilic sites of 2-Cyclohexen-1-one

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Cyclohexen-1-one

Abstract

This compound is a cornerstone of modern organic synthesis, prized for its dual reactivity that allows for the strategic formation of complex molecular architectures.[1][2] As a cyclic α,β-unsaturated ketone, its chemical behavior is governed by the electronic interplay between the carbonyl group and the carbon-carbon double bond.[3][4] This guide provides an in-depth exploration of the distinct electrophilic and nucleophilic sites within the this compound framework. We will dissect the underlying principles of its reactivity, offering field-proven insights into controlling reaction outcomes and providing robust, self-validating experimental protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals who leverage the unique reactivity of this versatile building block.

The Electronic Landscape of a Conjugated Enone

The reactivity of this compound is a direct consequence of the conjugation between the C1 carbonyl (C=O) and the C2-C3 alkene (C=C). The powerful electron-withdrawing nature of the carbonyl oxygen polarizes the entire π-system, creating distinct regions of electron deficiency.[4][5] This electronic distribution can be visualized through its resonance structures, which reveal the key electrophilic sites.

The resonance contributors illustrate that a partial positive charge resides not only on the carbonyl carbon (C1) but is also delocalized to the β-carbon (C3) of the double bond.[6][7] This extended conjugation makes the molecule susceptible to nucleophilic attack at two distinct positions, a phenomenon that is central to its synthetic utility.

Caption: Resonance delocalization in this compound.

The Duality of Electrophilic Sites

The presence of two electrophilic centers allows for two primary modes of nucleophilic attack: direct (1,2-addition) and conjugate (1,4-addition). The regioselectivity of this process is not arbitrary; it is a predictable outcome based on the electronic properties of the attacking nucleophile, a concept elegantly explained by Hard-Soft Acid-Base (HSAB) theory.[8][9]

The β-Carbon (C3): The "Soft" Electrophile for Conjugate Addition

The β-carbon is considered a "soft" electrophilic site. It is preferentially attacked by "soft" nucleophiles, which are typically less basic and more polarizable. This reaction is known as a conjugate addition or Michael addition, a cornerstone of carbon-carbon bond formation.[8][10][11] The thermodynamic stability of the resulting product, which retains the strong carbonyl bond, is a significant driving force for this pathway.[7][12]

Common "Soft" Nucleophiles for 1,4-Addition:

Caption: General mechanism of a 1,4-conjugate (Michael) addition.

The Carbonyl Carbon (C1): The "Hard" Electrophile for 1,2-Addition

In contrast, the carbonyl carbon is a "hard" electrophilic center due to the high electronegativity of the adjacent oxygen atom. It is attacked by "hard" nucleophiles, which are characterized by high charge density and are typically stronger bases.[9][14] This direct attack on the carbonyl is known as a 1,2-addition. These reactions are often irreversible and kinetically controlled, meaning they proceed via the lowest energy transition state to form the product that is generated fastest.[7][15]

Common "Hard" Nucleophiles for 1,2-Addition:

-

Hydride reagents (e.g., LiAlH₄)

Caption: General mechanism of a 1,2-direct addition.

Data Summary: Regioselectivity of Nucleophilic Attack

The choice of nucleophile is the primary determinant for the reaction pathway. The following table summarizes this critical relationship.

| Nucleophile Class | Type | Predominant Reaction | Product Type | Control |

| Organocuprates (R₂CuLi) | Soft | 1,4-Conjugate Addition | Saturated Ketone | Thermodynamic |

| Enolates / Amines / Thiols | Soft | 1,4-Conjugate Addition | Saturated Ketone | Thermodynamic |

| Organolithiums (RLi) | Hard | 1,2-Direct Addition | Allylic Alcohol | Kinetic |

| Grignard Reagents (RMgX) | Hard | 1,2-Direct Addition | Allylic Alcohol | Kinetic |

| Hydrides (LiAlH₄, NaBH₄) | Hard | 1,2-Direct Addition | Allylic Alcohol | Kinetic |

The α'-Carbon (C6): The Nucleophilic Enolate Site

Beyond its role as an electrophile, this compound can be transformed into a potent nucleophile. The protons on the α'-carbon (C6), adjacent to the carbonyl group but not part of the double bond, are acidic (pKa ≈ 20-25). Deprotonation by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), generates a resonance-stabilized enolate.[17][18]

This enolate formation must be conducted under strict kinetic control (i.e., at low temperatures like -78 °C) to ensure regioselective deprotonation at the C6 position, avoiding competitive deprotonation at the γ-carbon (C4). The resulting enolate is a powerful nucleophile that can react with a range of electrophiles, most commonly in alkylation reactions to form new C-C bonds.[19]

Caption: Generation and alkylation of the kinetic enolate.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, with clear causality behind each step to ensure reproducibility and success.

Protocol 1: Synthesis of 3-(Phenylthio)cyclohexan-1-one via Michael Addition

This protocol demonstrates the 1,4-conjugate addition of a soft sulfur nucleophile.

-

Objective: To synthesize 3-(phenylthio)cyclohexan-1-one.

-

Causality: Thiophenol is a soft nucleophile, ensuring exclusive 1,4-addition. A weak base, triethylamine (TEA), is sufficient to catalyze the reaction by generating a small equilibrium concentration of the highly nucleophilic thiophenolate anion without promoting side reactions.

Methodology Workflow

Caption: Workflow for the Michael addition of thiophenol.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 10.4 mmol) and dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add thiophenol (1.15 g, 10.4 mmol, 1.0 equiv) to the stirred solution. Subsequently, add triethylamine (0.15 mL, 1.04 mmol, 0.1 equiv) dropwise. The addition of base is catalytic and serves to deprotonate the thiol.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding 20 mL of 1 M HCl (aq). This step protonates any remaining thiophenolate and neutralizes the TEA catalyst. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice with DCM (2 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure product, 3-(phenylthio)cyclohexan-1-one.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of 6-Methyl-2-cyclohexen-1-one via Kinetic Enolate Alkylation

This protocol demonstrates the use of this compound as a nucleophile.

-

Objective: To regioselectively alkylate the α'-position (C6).

-

Causality: The use of a strong, sterically hindered base (LDA) at very low temperature (-78 °C) ensures the rapid and irreversible deprotonation of the most accessible proton at C6, forming the kinetic enolate.[18][19] Adding the electrophile (methyl iodide) at this low temperature traps the desired enolate before it can equilibrate to the more stable, but undesired, thermodynamic enolate.

Methodology Workflow

Caption: Workflow for the α'-alkylation of this compound.

Step-by-Step Procedure:

-

Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of LDA. Add diisopropylamine (1.2 equiv) to anhydrous tetrahydrofuran (THF) and cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.2 equiv) dropwise and stir for 30 minutes.

-

Enolate Formation: To this freshly prepared LDA solution, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Alkylation: Add methyl iodide (1.5 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. This step neutralizes any remaining base and excess electrophile. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by flash column chromatography to obtain 6-methyl-2-cyclohexen-1-one. Validate the structure and regioselectivity by spectroscopic analysis (NMR, IR).

Conclusion

This compound presents a classic yet powerful example of how electronic structure dictates chemical reactivity. Its two distinct electrophilic sites—the hard carbonyl carbon and the soft β-carbon—allow for precisely controlled 1,2- or 1,4-additions based on a judicious choice of nucleophile. Furthermore, its α'-protons provide access to a nucleophilic enolate, enabling a complementary set of synthetic transformations. A thorough understanding of these principles, as outlined in this guide, empowers chemists to harness the full potential of this versatile intermediate for the efficient and elegant synthesis of complex molecules.

References

- 1. Applications of 2-Cyclohexen-1-one_Chemicalbook [chemicalbook.com]

- 2. This compound | Leading Chemical Wholesaler [chemicalbull.com]

- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Michael Addition [organic-chemistry.org]

- 12. Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition) [jove.com]

- 13. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]

- 14. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo.. [askfilo.com]

- 19. groups.chem.ubc.ca [groups.chem.ubc.ca]

2-Cyclohexen-1-one as a building block in organic synthesis

An In-depth Technical Guide to 2-Cyclohexen-1-one as a Cornerstone Building Block in Organic Synthesis

Abstract

This compound is a deceptively simple cyclic enone that serves as one of the most versatile and powerful building blocks in the arsenal of synthetic organic chemistry. Its rigid, six-membered ring structure is adorned with a conjugated system comprising a carbonyl group and a carbon-carbon double bond, creating a unique electronic landscape with multiple reactive sites. This guide provides an in-depth exploration of the core reactivity of this compound, delving into the mechanistic underpinnings of its most critical transformations, including conjugate additions, annulation strategies, and cycloaddition reactions. We will move beyond simple reaction schemes to discuss the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed not as a mere list of reactions, but as a self-validating system of protocols and mechanistic understanding to empower innovation in the synthesis of complex molecular architectures, from pharmaceuticals to natural products.[1][2][3]

Foundational Profile of this compound

Before deploying this compound in a synthetic campaign, a thorough understanding of its intrinsic properties and handling requirements is paramount. The molecule's reactivity is a direct consequence of its structure: the electron-withdrawing nature of the carbonyl group renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, while the carbonyl carbon itself and the adjacent α-protons retain their classical reactivity.[1][4]

Physicochemical & Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for reaction setup, monitoring, and product characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₈O | [5][6] |

| Molar Mass | 96.13 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1][2][6] |

| Density | 0.993 g/mL | [2] |

| Boiling Point | 171-173 °C | [2] |

| Melting Point | -53 °C | [2] |

| CAS Number | 930-68-7 | [5][7] |

| ¹H NMR | Spectral data available | [5] |

| ¹³C NMR | Spectral data available | [5] |

| IR Spectrum | Spectral data available | [5][7] |

| Mass Spectrum | Molecular Ion: 96 m/z | [7][8] |

Safety & Handling: A Non-Negotiable Protocol

This compound is a flammable and toxic substance that demands rigorous adherence to safety protocols.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[11][12][13] Work should be conducted exclusively in a well-ventilated chemical fume hood.[10][11]

-

Handling: Avoid all personal contact, including inhalation of vapors and skin contact.[11] It is fatal in contact with skin and toxic if swallowed or inhaled.[9][10] Use non-sparking tools and explosion-proof equipment due to its flammability.[11][13]

-

Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12][13] It is incompatible with strong oxidizing agents, strong bases, and strong acids.[9][13]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area gently with soap and water.[9][12] For inhalation, move the person to fresh air.[9][12] In case of eye contact, rinse cautiously with water for several minutes.[9][12] In all cases of exposure, seek immediate medical attention.[12]

The Reaction Portfolio: A Mechanistic Deep Dive

The synthetic utility of this compound stems from its predictable and versatile reactivity. The following sections dissect its most important transformations, providing both mechanistic rationale and practical execution details.

Conjugate Nucleophilic Addition (Michael Reaction)

The cornerstone of cyclohexenone reactivity is the conjugate addition, or Michael reaction. The polarization of the enone system makes the β-carbon the primary target for soft nucleophiles, leading to 1,4-addition. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds while preserving the carbonyl for subsequent transformations.[4]

Mechanistic Rationale: The reaction is driven by the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack. The choice of nucleophile is critical; soft nucleophiles like organocuprates (Gilman reagents), enolates, and thiols preferentially add to the β-carbon (1,4-addition), whereas hard nucleophiles like Grignard or organolithium reagents tend to attack the carbonyl carbon directly (1,2-addition).[2]

Caption: General mechanism of the Michael Addition to this compound.

The Robinson Annulation: Forging Rings with Precision

Discovered by Sir Robert Robinson, this powerful reaction sequence builds a new six-membered ring onto an existing ketone, making it a cornerstone of steroid and terpenoid synthesis.[14][15] The reaction is a masterful tandem process: a Michael addition followed by an intramolecular aldol condensation.[16][17]

Causality Behind the Workflow: The sequence begins with the formation of an enolate from a ketone (the Michael donor). This enolate then performs a conjugate addition to an α,β-unsaturated ketone like methyl vinyl ketone (the Michael acceptor).[16] The resulting 1,5-dicarbonyl intermediate is perfectly primed for an intramolecular aldol condensation. The base used for the initial enolate formation is typically sufficient to catalyze the subsequent cyclization and dehydration, furnishing the final cyclohexenone product in a one-pot procedure.[18]

References

- 1. Applications of 2-Cyclohexen-1-one_Chemicalbook [chemicalbook.com]

- 2. Cyclohexenone - Wikipedia [en.wikipedia.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. This compound | C6H8O | CID 13594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound(930-68-7) MS [m.chemicalbook.com]

- 9. lobachemie.com [lobachemie.com]

- 10. This compound | 930-68-7 | TCI AMERICA [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. Robinson annulation - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jk-sci.com [jk-sci.com]

A Technical Guide to the Stereochemistry of Reactions Involving 2-Cyclohexen-1-one

Foreword: The Strategic Importance of 2-Cyclohexen-1-one

In the landscape of synthetic organic chemistry, few scaffolds offer the versatility and strategic importance of this compound. As an α,β-unsaturated ketone, it possesses two distinct electrophilic sites: the carbonyl carbon (C1) and the β-olefinic carbon (C3). This duality allows for a rich tapestry of chemical transformations, from simple reductions to complex, multi-bond-forming annulation and cycloaddition reactions. For researchers in drug development and natural product synthesis, mastering the stereochemical outcomes of these reactions is not merely an academic exercise; it is fundamental to the construction of molecular complexity and the precise architecture of biologically active compounds. This guide provides an in-depth exploration of the core principles governing stereoselectivity in key reactions of this compound, grounded in mechanistic understanding and field-proven methodologies.

Section 1: Reductions - Navigating the 1,2- vs. 1,4-Manifold

The reduction of this compound presents an immediate challenge of regioselectivity: will the reaction proceed via a 1,2-addition to the carbonyl, yielding an allylic alcohol, or a 1,4-conjugate addition to the enone system, resulting in a saturated ketone? The choice of reducing agent and reaction conditions is paramount in dictating this outcome, a principle explained by Hard-Soft Acid-Base (HSAB) theory.

The Luche Reduction: Precision in 1,2-Addition

For the selective formation of cyclohex-2-en-1-ol, the Luche reduction is the method of choice.[1] Standard hydride reagents like sodium borohydride (NaBH₄) alone often yield mixtures of 1,2- and 1,4-reduction products. The key innovation of the Luche reduction is the addition of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent such as methanol.[2][3]

Causality of Selectivity: The role of CeCl₃ is multifaceted. According to HSAB theory, the carbonyl carbon is a "hard" electrophile, while the β-carbon is "soft".[1]

-

Carbonyl Activation: The Lewis acidic Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness".

-

Reagent Modification: In methanol, CeCl₃ catalyzes the rapid exchange of hydrides on NaBH₄ with methoxy groups, forming sodium trimethoxyborohydride, NaBH(OCH₃)₃, in situ.[2][4] These alkoxyborohydrides are "harder" nucleophiles than NaBH₄.

This engineered hard-hard interaction strongly favors attack at the carbonyl carbon (1,2-addition), effectively suppressing the competing 1,4-pathway.[1][2]

Stereoselectivity: Beyond regioselectivity, the Luche reduction exhibits stereocontrol. The presence of the lanthanide ion enhances the propensity for the hydride to attack from the axial face of the cyclohexenone ring.[4] This is attributed to the steric bulk of the coordinated cerium complex, which directs the incoming nucleophile to the less hindered axial trajectory.

Experimental Protocol: Luche Reduction of this compound

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv) and CeCl₃·7H₂O (1.0 mmol, 1.0 equiv).

-

Dissolution: Add dry methanol (5 mL) and stir at room temperature until all solids are dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Add NaBH₄ (1.0 mmol, 1.0 equiv) portion-wise over 5 minutes. Caution: Gas evolution (H₂) will occur.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-20 minutes).

-

Quenching & Workup: Carefully add 1 M HCl (5 mL) to quench the reaction. Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield cyclohex-2-en-1-ol.

Diagram: Mechanism of Luche Reduction

Caption: Mechanism of the Luche Reduction favoring 1,2-addition.

Section 2: Stereoselective Conjugate Additions (1,4-Additions)

The conjugate or Michael addition is one of the most powerful C-C bond-forming reactions in the synthetic chemist's arsenal.[5] When applied to this compound, it allows for the introduction of a substituent at the C3 position, creating a new stereocenter.

Organocuprate (Gilman) Reagents

Organocuprates (R₂CuLi) are archetypal "soft" nucleophiles and are the reagents of choice for achieving 1,4-addition with high fidelity, avoiding the competing 1,2-pathway.[5][6]

Mechanistic & Stereochemical Rationale: The prevailing mechanism involves the initial formation of a π-complex between the copper reagent and the enone's double bond.[7] This positions one of the alkyl groups for transfer to the β-carbon in a concerted fashion. Computation and experimental evidence suggest that this transfer occurs via an axial trajectory to minimize steric interactions with the substituents on the ring, leading to a product with the new substituent in an axial position, which may then epimerize to the more stable equatorial position depending on the workup conditions.[7][8]

Diagram: Stereocontrol in Organocuprate Addition

Caption: Favored axial attack pathway in Gilman reagent additions.

Asymmetric Organocatalysis

The advent of asymmetric organocatalysis has revolutionized the enantioselective Michael addition. Small, chiral organic molecules, such as proline and its derivatives, catalyze the addition of various nucleophiles (e.g., malonates, nitroalkanes, or other ketones) to enones with exceptional stereocontrol.[9]

Causality of Enantioselectivity (Proline Catalysis): L-proline catalysis typically proceeds through an enamine-based mechanism.[10]

-

Enamine Formation: The secondary amine of proline condenses with a donor ketone to form a chiral enamine.

-

Iminium Activation (for enone): Concurrently, the acidic proton of proline can activate the enone acceptor.

-

Stereocontrolled C-C Bond Formation: The enamine adds to the activated enone via a highly organized, chair-like Zimmerman-Traxler transition state. The bulky substituent of the enamine is oriented equatorially, and the attack occurs on a specific face of the enone to minimize steric clash, thereby dictating the absolute stereochemistry of the product.[10]

-

Catalyst Regeneration: Hydrolysis of the resulting iminium ion releases the product and regenerates the proline catalyst.

Data Presentation: Representative Organocatalyzed Michael Additions

| Entry | Michael Donor | Catalyst (mol%) | Solvent | Yield (%) | d.r. | ee (%) |

| 1 | Diethyl malonate | (S)-Proline (20) | DMSO | 75 | - | 92 |

| 2 | Cyclohexanone | (S)-DPEN-Thiourea (10) | Toluene | 95 | >20:1 | 99 |

| 3 | Nitromethane | Squaramide Catalyst (1) | CH₂Cl₂ | 86 | >30:1 | 98 |

Data are illustrative and compiled from representative literature.[11][12][13]

Section 3: Annulation Reactions - The Power of Tandem Processes

Annulation reactions build a new ring onto an existing molecular framework. The Robinson annulation is a classic and powerful example, constructing a new six-membered ring through a tandem Michael addition and intramolecular aldol condensation sequence.[14][15]

Stereochemical Considerations: The Robinson annulation of a substituted this compound creates a bicyclic system with multiple new stereocenters. The stereochemical outcome is often governed by the initial Michael addition and the subsequent aldol cyclization. Studies have shown that under base-catalyzed, kinetically controlled conditions, the reaction can favor the formation of an anti relationship between a substituent on the original ring and the newly formed one-carbon bridge.[16] This outcome arises from the preferred transition state geometries during the irreversible aldol condensation step. However, under thermodynamic conditions, this stereocenter can sometimes be epimerized to the more stable syn isomer.[16]

Diagram: Robinson Annulation Workflow

Caption: The two-stage process of the Robinson Annulation.

Section 4: Cycloaddition Reactions - Engaging the Alkene

The double bond of this compound can participate directly in cycloaddition reactions, providing a powerful route to complex polycyclic systems.

Diels-Alder Reaction ([4+2] Cycloaddition)

In the Diels-Alder reaction, this compound serves as an excellent dienophile.[17] The reaction is highly stereospecific, meaning the stereochemistry of the reactants is faithfully translated to the product.[18][19] For example, a cis-disubstituted diene will result in a cis relationship in the newly formed ring.

A key stereochemical principle is the endo rule . The transition state leading to the endo product is often favored over the exo transition state due to stabilizing secondary orbital interactions between the π-system of the diene and the electron-withdrawing carbonyl group of the dienophile.[20]

Diagram: Endo vs. Exo Selectivity

Caption: The endo transition state is often kinetically favored.

Pauson-Khand Reaction ([2+2+1] Cycloaddition)

The Pauson-Khand reaction is a metal-mediated [2+2+1] cycloaddition of an alkene (here, the C=C of cyclohexenone), an alkyne, and carbon monoxide to form a cyclopentenone.[21][22] This reaction is a powerful tool for constructing fused bicyclic systems. The reaction is typically mediated by dicobalt octacarbonyl, Co₂(CO)₈.[23]

The stereochemistry is established during the alkene insertion step. The alkene coordinates to the cobalt-alkyne complex, and steric factors guide the facial selectivity of this coordination, which in turn dictates the stereochemical outcome of the final product.[24]

Conclusion

This compound is a foundational building block whose reactivity is governed by elegant and predictable stereochemical principles. By understanding the underlying mechanistic rationale—from the HSAB-driven selectivity of the Luche reduction to the highly organized transition states in organocatalyzed Michael additions and the orbital interactions of the Diels-Alder reaction—researchers can harness its power to construct complex, stereochemically defined molecules. The protocols and principles outlined in this guide serve as a robust framework for the rational design and execution of syntheses pivotal to the advancement of chemical and pharmaceutical sciences.

References

- 1. Luche reduction - Wikipedia [en.wikipedia.org]

- 2. Luche Reduction [organic-chemistry.org]

- 3. Reduction of natural enones in the presence of cerium trichloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 6. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 7. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. The stereochemistry of nucleophilic addition to some conjugated cyclohexenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 11. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Robinson annulation - Wikipedia [en.wikipedia.org]

- 15. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry [jove.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

- 23. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 24. Pauson-Khand Reaction [organic-chemistry.org]

biological activity of 2-Cyclohexen-1-one and its derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Cyclohexen-1-one and its Derivatives

Foreword: The Enduring Potential of a Simple Scaffold